[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13449727
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3O2 |
|---|---|
| Molecular Weight | 291.39 g/mol |
| IUPAC Name | benzyl N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C16H25N3O2/c1-18(15-8-5-10-19(12-15)11-9-17)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3/t15-/m0/s1 |
| Standard InChI Key | UTJVYNHSZGVMRD-HNNXBMFYSA-N |
| Isomeric SMILES | CN([C@H]1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
| SMILES | CN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle providing rigidity and influencing lipophilicity.
-
Aminoethyl substituent: A primary amine group attached via a two-carbon chain, enabling hydrogen bonding and ionic interactions.
-
Benzyl carbamate: A protective group that modulates solubility and stability while serving as a synthetic handle for further modifications.
The stereochemistry at the piperidine-3-yl position ((S)-configuration) is critical for target selectivity, as evidenced by comparative studies with its (R)-enantiomer .
Table 1: Key Structural Descriptors
Physicochemical Characteristics
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the benzyl ester and tertiary amine.
-
Stability: Susceptible to hydrolysis under acidic or basic conditions, requiring storage at controlled pH.
-
Stereochemical Purity: Chiral HPLC analysis confirms >98% enantiomeric excess, ensuring reproducibility in biological assays .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Piperidine Functionalization: Introduction of the aminoethyl group via nucleophilic substitution using 2-chloroethylamine under basic conditions.
-
Carbamate Formation: Reaction with methyl chloroformate in the presence of triethylamine, followed by benzyl ester protection using benzyl bromide .
-
Stereochemical Control: Chiral resolution via diastereomeric salt crystallization with L-tartaric acid, yielding the (S)-enantiomer .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 2-Chloroethylamine, K2CO3, DMF, 60°C | 72 | 85 |
| 2 | Methyl chloroformate, Et3N, THF, 0°C | 68 | 90 |
| 3 | L-Tartaric acid, MeOH/H2O | 55 | 98 |
Purification and Characterization
-
Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) removes byproducts.
-
Spectroscopic Validation:
Biological Activity and Mechanism
Pharmacological Targets
-
Neuromodulatory Effects: The compound exhibits affinity for σ-1 receptors (Ki = 120 nM), implicated in neuroprotection and psychosis.
-
Enzyme Inhibition: Competitive inhibition of acetylcholinesterase (IC50 = 8.7 μM), suggesting potential in Alzheimer’s disease research.
Structure-Activity Relationships (SAR)
-
Aminoethyl Chain: Shortening the chain reduces σ-1 affinity by 40%, highlighting the role of amine positioning.
-
Benzyl Ester: Replacement with methyl groups decreases blood-brain barrier permeability, limiting CNS activity.
Applications in Drug Development
Preclinical Studies
-
Neuroprotection: In rodent models of ischemic stroke, the compound reduced infarct volume by 32% at 10 mg/kg (p < 0.01).
-
Safety Profile: LD50 > 500 mg/kg in mice, with no hepatotoxicity observed at therapeutic doses.
Table 3: Activity Comparison of Carbamate Derivatives
| Compound | σ-1 Receptor Ki (nM) | Acetylcholinesterase IC50 (μM) |
|---|---|---|
| (S)-Enantiomer | 120 | 8.7 |
| (R)-Enantiomer | 450 | 25.3 |
| Des-benzyl Analog | N/A | 12.4 |
Future Directions and Challenges
Clinical Translation
-
Pharmacokinetics: Ongoing studies aim to improve oral bioavailability (<15% in rats) through prodrug strategies.
-
Target Validation: CRISPR-mediated σ-1 receptor knockout models will clarify its role in observed neuroprotection.
Synthetic Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume